molecular formula C14H18N2O2S2 B11119584 N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide CAS No. 578745-16-1

N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

Cat. No.: B11119584
CAS No.: 578745-16-1
M. Wt: 310.4 g/mol
InChI Key: XEQDTORROYRUMD-UHFFFAOYSA-N
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Description

N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide typically involves the reaction of 2-methyl-1,3-thiazole with N,N-diethylbenzenesulfonamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and optimized reaction conditions ensures efficient production .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both diethyl and sulfonamide groups.

Properties

CAS No.

578745-16-1

Molecular Formula

C14H18N2O2S2

Molecular Weight

310.4 g/mol

IUPAC Name

N,N-diethyl-3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C14H18N2O2S2/c1-4-16(5-2)20(17,18)13-8-6-7-12(9-13)14-10-19-11(3)15-14/h6-10H,4-5H2,1-3H3

InChI Key

XEQDTORROYRUMD-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C

solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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